Phenpromethamine
Übersicht
Beschreibung
Phenpromethamin, auch bekannt als N-Methyl-2-phenylpropan-1-amin, ist ein sympathomimetisches Nasenspray der Phenethylamingruppe. Es wurde früher unter dem Markennamen Vonedrine von 1943 bis 1960 vermarktet, ist aber nicht mehr erhältlich. Die Verbindung ist ein Stimulans und wurde von der Welt-Anti-Doping-Agentur verboten .
Wirkmechanismus
Target of Action
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant . It primarily targets the sympathetic nervous system . The sympathetic nervous system is part of the autonomic nervous system that regulates the body’s unconscious actions. It is often responsible for the body’s “fight or flight” response to stressful situations.
Biochemical Pathways
It is known to produce mass spectra almost identical to those produced by methamphetamine (ma) and amphetamine (ap), when analyzed by liquid chromatography/mass spectrometry (lc/ms) This suggests that this compound might affect similar biochemical pathways as these substances
Pharmacokinetics
It is known that this compound was previously marketed as a nasal inhaler , suggesting that it may be absorbed through the nasal mucosa.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets.
Biochemische Analyse
Biochemical Properties
Phenpromethamine plays a significant role in biochemical reactions as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules, primarily affecting the adrenergic receptors. This compound stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure. It also inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the adrenergic receptors on the cell surface, leading to the activation of downstream signaling pathways such as the cyclic AMP (cAMP) pathway. This activation results in increased intracellular calcium levels, which can affect muscle contraction and other cellular functions. This compound also modulates gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with adrenergic receptors. It acts as an agonist, mimicking the action of endogenous catecholamines like norepinephrine. This binding leads to the activation of G-proteins and subsequent activation of adenylate cyclase, resulting in increased production of cAMP. The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, leading to the observed physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause desensitization of adrenergic receptors, reducing its effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound acts as a mild stimulant, increasing alertness and reducing fatigue. At higher doses, it can cause significant increases in heart rate and blood pressure, leading to potential toxic effects. Chronic administration of high doses of this compound in animal models has been associated with adverse effects such as hypertension, arrhythmias, and neurotoxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which facilitate its conversion to more hydrophilic metabolites for excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters such as the norepinephrine transporter (NET) and dopamine transporter (DAT). These transporters facilitate the uptake of this compound into cells, where it can exert its effects. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adrenergic receptors on the cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its activity is influenced by its localization within the cell, as it needs to interact with membrane-bound receptors to exert its effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Phenpromethamin kann durch die Kondensation von ungesättigten Aminen mit aromatischen Verbindungen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Phenylaceton mit Methylamin unter reduktiven Aminierungsbedingungen . Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.
Industrielle Produktionsmethoden
Die industrielle Produktion von Phenpromethamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie sind in industriellen Umgebungen üblich, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phenpromethamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Phenpromethamin kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.
Substitution: Phenpromethamin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Phenylaceton- oder Benzoesäurederivate.
Reduktion: Sekundäre Amine.
Substitution: N-alkylierte oder N-acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern.
Medizin: Erforscht für seine potenzielle Verwendung als Stimulans und abschwellendes Mittel.
Industrie: Verwendet in der Formulierung von Nahrungsergänzungsmitteln und leistungssteigernden Produkten.
Wirkmechanismus
Phenpromethamin übt seine Wirkungen aus, indem es als sympathomimetisches Mittel wirkt. Es stimuliert die Freisetzung von Noradrenalin und Dopamin, was zu erhöhter Herzfrequenz, Blutdruck und Bronchodilatation führt. Die Verbindung bindet an adrenerge Rezeptoren und löst eine Kaskade intrazellulärer Ereignisse aus, die zu ihren stimulierenden Wirkungen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methamphetamin: Teilt eine ähnliche Struktur, hat aber ein höheres Missbrauchspotenzial und eine höhere Suchtgefahr.
Amphetamin: Ähnliche stimulierende Wirkungen, unterscheidet sich jedoch in seiner chemischen Struktur und Potenz.
Phenylpropanolamin: Als abschwellendes Mittel und Appetitzügler verwendet, mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Phenpromethamin ist einzigartig in seiner spezifischen Bindungsaffinität und seinem pharmakokinetischen Profil, was es von anderen ähnlichen Verbindungen unterscheidet. Seine historische Verwendung als Nasenspray und sein anschließendes Verbot unterstreichen sein eindeutiges regulatorisches und Sicherheitsprofil .
Biologische Aktivität
Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.
- Molecular Formula: CHN·ClH
- Molecular Weight: 185.694 g/mol
- Stereochemistry: Racemic mixture
- Chemical Structure: This compound Structure
This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:
- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.
- cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.
This compound is known for its role in various biochemical reactions:
- Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .
- Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.
Biological Effects in Animal Models
Dosage Effects:
- At low doses, this compound acts as a mild stimulant, enhancing alertness.
- Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.
Chronic Administration Studies:
Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.
Case Studies and Clinical Findings
A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .
Clinical Safety Profile:
While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .
Potential Risks and Regulatory Concerns
The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .
Eigenschaften
IUPAC Name |
N-methyl-2-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSOOYCQYDGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861690 | |
Record name | N-Methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-88-9 | |
Record name | Phenpromethamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenpromethamine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(2-phenylpropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENPROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?
A1: Research has shown that this compound is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by this compound could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing this compound often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].
Q2: How prevalent is this compound contamination in dietary supplements marketed for weight loss or athletic performance enhancement?
A2: A study analyzing dietary supplements labeled as containing deterenol found that this compound was present in a significant portion of these products [, ]. Specifically, this compound was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].
Q3: How does the structure of this compound relate to its potential for abuse?
A3: this compound belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which this compound might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.
Q4: Is there a reliable method to differentiate this compound from similar compounds?
A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like this compound) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying this compound in complex mixtures, such as those found in dietary supplements.
Q5: What research has been conducted on the physicochemical properties of this compound?
A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of this compound and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of this compound under different conditions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.